2,2-Dimethylpropanal carbamoyl hydrazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazones, including 2,2-Dimethylpropanal carbamoyl hydrazone, typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . The most common pathway includes:
Solution-based synthesis: This method involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under reflux conditions.
Mechanosynthesis: This approach uses mechanical force to induce chemical reactions, often in the absence of solvents.
Solid-state melt reactions: This method involves heating the reactants to their melting points to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone synthesis can be applied. These methods often involve large-scale batch reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropanal carbamoyl hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2,2-Dimethylpropanal carbamoyl hydrazone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropanal carbamoyl hydrazone involves its interaction with various molecular targets and pathways. For example, it can form hydrazone derivatives by reacting with carbonyl compounds, which can then undergo further transformations such as the Wolff-Kishner reduction . This reaction mechanism involves the formation of a hydrazone intermediate, which is then converted to an alkane through the loss of nitrogen gas and protonation .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanal semicarbazone: This compound is a synonym for 2,2-Dimethylpropanal carbamoyl hydrazone and shares similar properties.
Hydrazinecarboxamide, 2-(2,2-dimethylpropylidene): This compound has a similar structure and reactivity.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable hydrazone derivatives makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2,2-dimethylpropylideneamino)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c1-6(2,3)4-8-9-5(7)10/h4H,1-3H3,(H3,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQMUDUULDRAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=NNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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